2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine is a chemical compound with a complex structure that includes a morpholine ring substituted with dimethyl and trimethylhexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine typically involves the reaction of morpholine with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted morpholine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the trimethylhexyl group.
2,6-Dimethyl-2,3,5,6-tetrahydro-4H-1,4-oxazine: Another related compound with a different ring structure.
2,6-Dimethylmorfolin: A compound with similar substituents but different overall structure.
Uniqueness
2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine is unique due to the presence of the trimethylhexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
67641-69-4 |
---|---|
Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
2,6-dimethyl-4-(3,5,5-trimethylhexyl)morpholine |
InChI |
InChI=1S/C15H31NO/c1-12(9-15(4,5)6)7-8-16-10-13(2)17-14(3)11-16/h12-14H,7-11H2,1-6H3 |
InChI Key |
XWCGPMLCHJVSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.